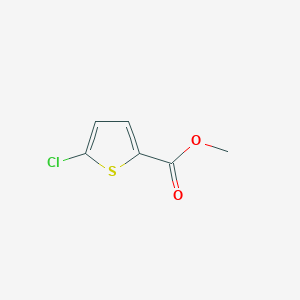

Methyl 5-chlorothiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-chlorothiophene-2-carboxylate can be synthesized through the esterification of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to produce corresponding alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized thiophene derivatives.

Reduction: Alcohols or other reduced thiophene compounds.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 5-chlorothiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Anti-inflammatory Drugs : The compound is involved in the development of medications targeting inflammatory pathways.

- Anti-cancer Agents : It serves as a precursor for synthesizing compounds with potential anti-cancer properties.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant inhibition of D-amino acid oxidase, suggesting potential therapeutic applications in metabolic disorders and cancer treatment .

Agricultural Chemicals

In the agrochemical sector, this compound is used to formulate effective pesticides and herbicides. Its chlorine substitution enhances the efficacy and specificity of these formulations while aiming to reduce environmental impact.

Data Table: Pesticide Efficacy

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | |

| Other chlorinated thiophenes | Herbicide | 75 |

Material Science

The compound is explored in material science for developing advanced materials, particularly conductive polymers essential for electronics and renewable energy applications.

Example Application : Research indicates that incorporating this compound into polymer matrices enhances electrical conductivity, making it suitable for use in organic electronic devices .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound contributes to formulating specific aromas and flavors, enhancing the sensory profile of perfumes and food additives.

Wirkmechanismus

The mechanism of action of methyl 5-chlorothiophene-2-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely depending on the specific biological system and the intended therapeutic effect .

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-bromothiophene-2-carboxylate

- Methyl 5-iodothiophene-2-carboxylate

- Methyl 5-fluorothiophene-2-carboxylate

Comparison: Methyl 5-chlorothiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, or fluorine counterparts. The chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Biologische Aktivität

Methyl 5-chlorothiophene-2-carboxylate (MCTC) is an organic compound notable for its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

MCTC has the molecular formula C₆H₄ClO₂S and a molecular weight of approximately 176.61 g/mol. It typically appears as a white to light yellow powder or clear liquid, with a melting point around 18 °C and boiling point of 226 °C. The compound features a thiophene ring with a chlorine atom at the 5-position and a carboxylate group at the 2-position, which significantly influences its reactivity and biological properties.

Biological Activity

Research indicates that MCTC exhibits significant biological activities, particularly in the context of medicinal chemistry. Below are key findings regarding its biological effects:

- Antithrombotic Activity : Derivatives of chlorothiophene, including MCTC, have shown promise in antithrombotic applications. Some studies report low factor Xa inhibition and modest anti-thrombin activity, suggesting potential therapeutic uses in preventing thrombosis.

- D-amino Acid Oxidase Inhibition : MCTC has been identified as a potential inhibitor of D-amino acid oxidase (DAO). Structure-activity relationship (SAR) studies indicate that substituents on the thiophene ring can enhance inhibitory potency. For instance, 5-chloro analogs exhibited improved inhibition compared to unsubstituted compounds .

- Pro-inflammatory Cytokine Production : Certain studies have linked compounds similar to MCTC with the induction of pro-inflammatory cytokines in endothelial cells. This suggests that MCTC may influence inflammatory pathways, potentially impacting conditions characterized by inflammation .

The mechanism by which MCTC exerts its biological effects is multifaceted and depends on its specific interactions with molecular targets:

- Enzyme Interaction : In pharmaceutical contexts, MCTC may modulate the activity of enzymes or receptors. For example, its role as a DAO inhibitor suggests it may interfere with metabolic pathways involving amino acids .

- Inflammatory Pathways : The activation of transcription factors such as NF-kappa-B in endothelial cells indicates that MCTC could play a role in regulating inflammatory responses through cytokine signaling pathways .

Synthesis and Applications

MCTC serves as an important intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its unique structure allows for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Methods

Several methods exist for synthesizing MCTC, including:

- Electrophilic Substitution Reactions : Utilizing thiophene derivatives in reactions that introduce substituents at specific positions on the ring.

- Carboxylation Techniques : Employing carboxylation methods to introduce the carboxylate group at the desired position on the thiophene ring.

Comparative Analysis

To better understand MCTC's uniqueness among thiophene derivatives, the following table summarizes key structural features and biological activities compared to related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₄ClO₂S | Chlorine at 5-position; carboxylate group | Antithrombotic; DAO inhibitor |

| Methyl thiophene-2-carboxylate | C₆H₆O₂S | Lacks chlorine; simpler structure | Limited biological activity |

| Methyl 5-bromothiophene-2-carboxylate | C₆H₄BrO₂S | Bromine instead of chlorine | Similar reactivity; less studied |

| Methyl 4-chlorothiophene-3-carboxylate | C₆H₄ClO₂S | Different substitution pattern | Distinct properties; less relevant |

Case Studies

- Antithrombotic Research : In a study examining various chlorothiophene derivatives, MCTC was highlighted for its promising antithrombotic properties, demonstrating significant factor Xa inhibition compared to other derivatives.

- DAO Inhibition Study : A series of experiments focused on thiophene-2-carboxylic acids revealed that small substituents like chlorine at the 5-position significantly increased inhibitory potency against DAO, positioning MCTC as a candidate for further therapeutic exploration .

Eigenschaften

IUPAC Name |

methyl 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVGSFPLDUMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343397 | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35475-03-7 | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q2: The research emphasizes the importance of accurate quantification of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Could similar analytical challenges arise in detecting trace amounts of Methyl 5-chlorothiophene-2-carboxylate, if it were an intermediate or impurity? What analytical techniques could be employed?

A2: Yes, similar analytical challenges could definitely arise. Detecting and quantifying trace amounts of structurally related compounds, like this compound as a potential impurity, requires highly sensitive and selective analytical methods. [] The researchers in the paper utilized HPLC (High Performance Liquid Chromatography) for the analysis of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Similar chromatographic techniques, potentially coupled with mass spectrometry (HPLC-MS or GC-MS), would likely be necessary to achieve the required sensitivity and selectivity for this compound quantification. Method development would need to focus on optimizing chromatographic separation and detection parameters to differentiate the compound from Rivaroxaban and other potential impurities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.